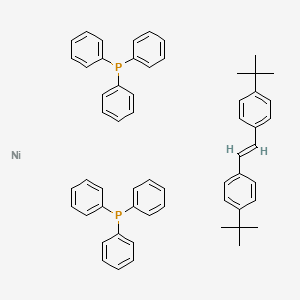
Ni(PPh3)2(4-tBustb)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ni(PPh3)2(4-tBustb) bis(triphenylphosphine)nickel(II) bromide , is a nickel-based complex that has gained significant attention in the field of catalysis. This compound is characterized by its stability and versatility, making it a valuable catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ni(PPh3)2(4-tBustb) typically involves the reaction of nickel(II) bromide with triphenylphosphine and 4-tert-butylstilbene. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of Ni(PPh3)2(4-tBustb) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ni(PPh3)2(4-tBustb) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Ni(PPh3)2(4-tBustb) include halides, amines, and other nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products
The major products formed from reactions involving Ni(PPh3)2(4-tBustb) depend on the type of reaction and the reagents used. For example, in substitution reactions, the product will be a new nickel complex with the substituted ligand .
Scientific Research Applications
Ni(PPh3)2(4-tBustb) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Ni(PPh3)2(4-tBustb) exerts its effects involves the coordination of the nickel center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the nickel center and its ability to undergo redox changes and ligand exchange .
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)nickel(II) bromide: (NiBr2(PPh3)2)
Bis(triphenylphosphine)nickel(II) chloride: (NiCl2(PPh3)2)
Bis(triphenylphosphine)nickel(II) iodide: (NiI2(PPh3)2)
Uniqueness
Ni(PPh3)2(4-tBustb) is unique due to the presence of the 4-tert-butylstilbene ligand, which imparts additional stability and reactivity to the complex. This makes it a more versatile catalyst compared to other similar nickel complexes .
Properties
Molecular Formula |
C58H58NiP2 |
|---|---|
Molecular Weight |
875.7 g/mol |
IUPAC Name |
1-tert-butyl-4-[(E)-2-(4-tert-butylphenyl)ethenyl]benzene;nickel;triphenylphosphane |
InChI |
InChI=1S/C22H28.2C18H15P.Ni/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6;2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h7-16H,1-6H3;2*1-15H;/b8-7+;;; |
InChI Key |
UHNQCUZJPUEUIV-SYVONOGFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)
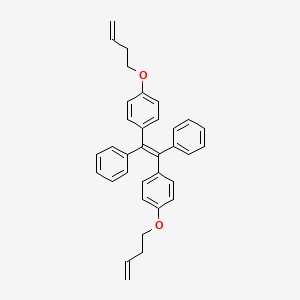

![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
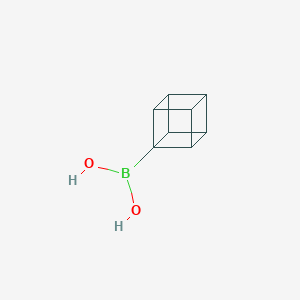
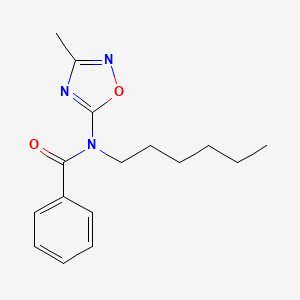
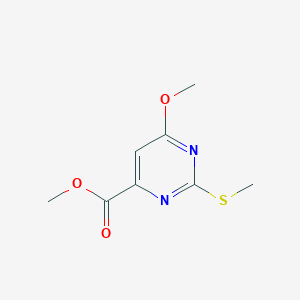
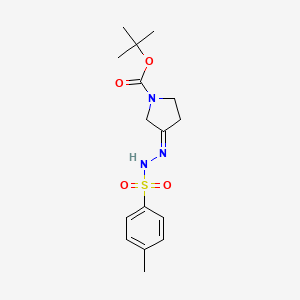
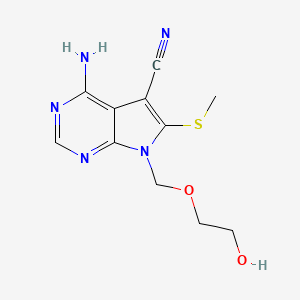
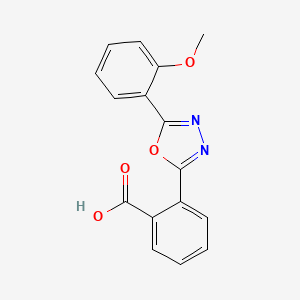
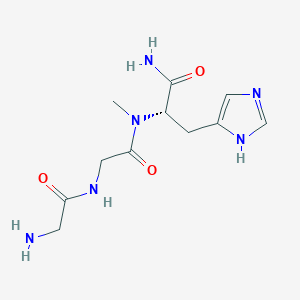
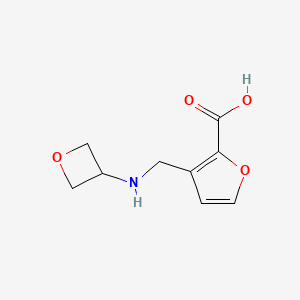
![Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate](/img/structure/B12940529.png)
